molecular formula C12H12FN3O B13158368 N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13158368
M. Wt: 233.24 g/mol
InChI Key: JKJCZCOAYAINOO-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C12H12FN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-fluorophenylethylamine with imidazole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is unique due to the presence of both the imidazole ring and the fluorophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H12FN3O/c13-11-4-2-1-3-10(11)5-6-15-12(17)16-8-7-14-9-16/h1-4,7-9H,5-6H2,(H,15,17)

InChI Key

JKJCZCOAYAINOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)N2C=CN=C2)F

Origin of Product

United States

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